molecular formula C25H20N4O4S2 B11078373 3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11078373
M. Wt: 504.6 g/mol
InChI Key: NMOHWMRLRUMQKS-UHFFFAOYSA-N
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Description

3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Thiadiazole Moiety: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

    Final Coupling: The final step involves coupling the pyrrolidine sulfonyl intermediate with the thiadiazole derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiadiazole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
  • 3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Uniqueness

The unique combination of the pyrrolidine ring, sulfonyl group, and thiadiazole moiety in 3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE provides it with distinct chemical and biological properties

Properties

Molecular Formula

C25H20N4O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C25H20N4O4S2/c30-22-15-20(17-8-3-1-4-9-17)16-29(22)35(32,33)21-13-7-12-19(14-21)23(31)26-25-28-27-24(34-25)18-10-5-2-6-11-18/h1-14,20H,15-16H2,(H,26,28,31)

InChI Key

NMOHWMRLRUMQKS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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